molecular formula C8H7NO B1340411 2-(3-Hydroxyphenyl)acetonitrile CAS No. 25263-44-9

2-(3-Hydroxyphenyl)acetonitrile

Cat. No. B1340411
CAS RN: 25263-44-9
M. Wt: 133.15 g/mol
InChI Key: IEOUEWOHAFNQCO-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)acetonitrile is a chemical compound that can be synthesized through various methods involving different starting materials and conditions. It is characterized by the presence of a hydroxyphenyl group attached to an acetonitrile moiety. The compound is of interest due to its potential applications in the synthesis of more complex molecules and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds, such as 3-(2-hydroxyphenyl)pyridines, has been achieved regioselectively through a transition-metal-free route involving the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile . Another method for synthesizing 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Additionally, 2-anilinoquinolines and 3-hydroxyquinolines have been synthesized via a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile, utilizing acetonitrile as a nitrogen source .

Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxyphenyl)acetonitrile derivatives can be determined using techniques such as X-ray analysis and NMR spectroscopy. For instance, the structure of substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles was elucidated using these methods . The presence of the hydroxyphenyl group is a key structural feature that influences the reactivity and properties of the molecule.

Chemical Reactions Analysis

2-(3-Hydroxyphenyl)acetonitrile and its derivatives participate in various chemical reactions. For example, the electrochemical oxidation of related compounds in dried acetonitrile has been studied, revealing insights into the reaction mechanisms and the formation of cation radicals . Photolysis of related hydroxybiphenyls in acetonitrile aqueous solutions has shown different behaviors, such as dehydrochlorination and excited-state intramolecular proton transfer (ESIPT) . Moreover, the photophysics of 2-(2'-hydroxyphenyl)benzothiazole in polar acetonitrile has been investigated, demonstrating a branching of reaction pathways on femtosecond time scales .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Hydroxyphenyl)acetonitrile derivatives are influenced by their molecular structure. The presence of the hydroxy group and the acetonitrile moiety contributes to the compound's solubility, reactivity, and potential interactions with other molecules. The study of these properties is essential for understanding the behavior of the compound in various environments and for its application in chemical synthesis. For instance, the decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates in acetonitrile has been explored, leading to the formation of N-acyl beta-enamino ester derivatives with diverse regioselectivity .

Scientific Research Applications

  • Field : Organic Chemistry
  • Summary of Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods of Application : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes, cascade radical cyclization of alkynes, cascade radical cyclization of alkenes, etc .
  • Results or Outcomes : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-(3-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUEWOHAFNQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549273
Record name (3-Hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)acetonitrile

CAS RN

25263-44-9
Record name (3-Hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Hydroxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (3-methoxyphenyl)acetonitrile (150 g, 1.03 mol) in CH2Cl2 (1000 mL) was added BBr3 (774 g, 3.09 mol) dropwise at −70° C. The mixture was stirred and warmed to room temperature slowly. Water (300 mL) was added at 0° C. The resulting mixture was extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4, filtered, and evaporated under vacuum. The crude residue was purified by column (Petroleum Ether/EtOAc 10:1) to give (3-hydroxyphenyl)acetonitrile (75.0 g, 55%). 1H NMR (CDCl3, 300 MHz) δ 7.18-7.24 (m, 1H), 6.79-6.84 (m, 3H), 3.69 (s, 2H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
774 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-methoxyphenyl)acetonitrile (2 g; 13.59 mmol) in 13 mL of dry dichloromethane (DCM) cooled at 0° C. under an inert atmosphere, a 1M solution of BBr3 in DCM (28.54 mmol; 28.54 mL) is slowly added dropwise. The mixture is stirred at room temperature for 20 hours. The reaction mixture is then poured into ice, water is added and the organic phase is extracted three times with dichloromethane, washed with brine and dried over anhydrous Na2SO4. After evaporation, the crude mixture is purified by flash-chromatography on silica gel using petroleum ether/EtAc (80/20) as an eluant, affording 1.28 g (71%) of 2-(3-hydroxyphenyl)acetonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
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Reaction Step Two
Name
Quantity
28.54 mL
Type
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Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-(3-Methoxyphenyl)acetonitrile (3.6 g, 25.4 mmol) in dry methylene chloride (20 ml) was added BBr3 (55 ml, 1M in CH2Cl2, 55 mmol) at −78° C. under argon atmosphere. The reaction mixture was warmed to ambient temperature for 48 hours, quenched by crushed ice, and extracted with methylene chloride. The organic layer was dried over Na2SO4, filtered, concentrated and purified by flash chromatography on a silica gel column (CH2Cl2: ethyl acetate 4:1) to give the title compound as oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Boron tribromide (68 ml, 1M in dichloromethane, 68 mmol) was added dropwise to an ice-cooled solution of (3-methoxyphenyl)acetonitrile (5.0 g, 34 mmol) in dichloromethane (50 ml), and once addition was complete, the reaction was allowed to warm to room temperature and stirred overnight. The reaction was poured into an ice/water solution, the mixture was basified using NaHCO3 and extracted with dichloromethane. The combined organic extracts were dried over MgSO4 and evaporated under reduced pressure to give the desired product as a brown oil, (4.13 g, 91%).
Quantity
68 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxyphenyl)acetonitrile
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2-(3-Hydroxyphenyl)acetonitrile
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2-(3-Hydroxyphenyl)acetonitrile
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2-(3-Hydroxyphenyl)acetonitrile
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2-(3-Hydroxyphenyl)acetonitrile
Reactant of Route 6
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2-(3-Hydroxyphenyl)acetonitrile

Citations

For This Compound
9
Citations
P Velasco, MB Slabaugh, R Reed, J Kling… - Plant …, 2011 - Wiley Online Library
With 5 figures and 4 tables Abstract Meadowfoam, an oilseed crop grown in the Willamette Valley of Oregon, was developed from Limnanthes alba (Benth.), an herbaceous winter …
Number of citations: 8 onlinelibrary.wiley.com
N Jangir, D Sangoji, SK Padhi - Biocatalysis and agricultural biotechnology, 2018 - Elsevier
This study presents asymmetric synthesis of cyanohydrins in aqueous–organic biphasic system using crude Baliospermum montanum hydroxynitrile lyase (BmHNL). The effect of …
Number of citations: 5 www.sciencedirect.com
NS Radulović, MS Dekić, ZZ Stojanović-Radić - Phytochemistry Letters, 2012 - Elsevier
Plant samples of Hornungia petraea were analyzed for glucosinolate (GLS) autolysis metabolites for the first time. GC–MS analysis of the autolysate and the synthesis of a series (12 …
Number of citations: 25 www.sciencedirect.com
HY Yuan, XH Zhang, XL Zhang, JF Wei… - Expert Opinion on …, 2014 - Taylor & Francis
Introduction: The incidence of gout and hyperuricemia has been increasing. The demand for new anti-gout therapies today presents exciting opportunities to organizations and …
Number of citations: 12 www.tandfonline.com
E Soleimani, MM Khodaei, ATK Koshvandi - Comptes Rendus Chimie, 2012 - Elsevier
An environmentally friendly and simple method for the synthesis of alkyl nitriles or β-cyanocarbonyls via a one-pot three-component reaction of Meldrum's acid, aldehydes and sodium …
Number of citations: 9 www.sciencedirect.com
W Jiang-rui, ZHU Zhao-jing, TAN Li-hong - NATURAL PRODUCT RESEARCH AND …, 2020
Number of citations: 0
臧贞 - 2015 - 云南师范大学
Number of citations: 0
王江瑞 - 2016 - 成都中医药大学
Number of citations: 0
王江瑞, 朱照静, 谈利红 - 天然产物研究与开发, 2020
Number of citations: 0

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